molecular formula C23H17N3S B2728349 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole CAS No. 1414661-83-8

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole

Cat. No.: B2728349
CAS No.: 1414661-83-8
M. Wt: 367.47
InChI Key: XGOPGTVJHYKAOQ-UHFFFAOYSA-N
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Description

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule incorporates both a benzimidazole and a methyl-substituted phenylthiazole moiety, a structural combination known to confer valuable biological properties. The compound is provided strictly for research applications. Preliminary investigations based on its structural analogs suggest promising research applications. Similar 4-phenylthiazole derivatives have demonstrated notable anticancer activity in experimental models. For instance, closely related 5-methyl-4-phenylthiazole compounds have shown potent and selective cytotoxicity against A549 human lung adenocarcinoma cells, with one analog (4c) exhibiting an IC50 value of 23.30 ± 0.35 μM and high selectivity indices against normal cell lines . The molecular framework suggests potential for enzyme inhibition , as structurally related 2-phenyl-1H-benzo[d]imidazole derivatives are being actively investigated as novel inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in the pathogenesis of Alzheimer's disease . This makes such compounds valuable tools for neurodegenerative disease research. The benzimidazole pharmacophore is recognized as a privileged structure in drug design, known to contribute to diverse biological activities including antimicrobial, antiviral, and antiproliferative effects through various mechanisms, potentially including tubulin inhibition . The specific molecular architecture of this compound, featuring a thiazole core linked to a benzimidazole system, presents multiple sites for molecular recognition and interaction with biological targets. Researchers exploring structure-activity relationships in heterocyclic compounds will find this compound particularly valuable due to its modular design, which allows for further synthetic modification. It serves as an excellent scaffold for developing novel therapeutic agents targeting various diseases, particularly in oncology and neurodegenerative disorders. Appropriate safety protocols should be followed when handling this compound, which is intended solely for laboratory research purposes.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)phenyl]-5-methyl-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3S/c1-15-21(16-8-3-2-4-9-16)26-23(27-15)18-11-7-10-17(14-18)22-24-19-12-5-6-13-20(19)25-22/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOPGTVJHYKAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole, including those related to thiazole compounds, exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is often assessed using minimum inhibitory concentration (MIC) values, which provide insight into the potency of these compounds.

CompoundMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal

These results suggest that modifications to the benzimidazole structure can enhance its efficacy against various pathogens, making it a valuable scaffold for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of compounds featuring benzimidazole and thiazole moieties have been extensively studied. For example, compounds derived from these structures have shown promising results against human colorectal carcinoma cell lines (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU).

CompoundIC50 (µM)Comparison to 5-FU
N95.85More potent
N184.53More potent
5-FU9.99Standard control

The selectivity of these compounds towards cancer cells compared to normal cells indicates their potential for targeted cancer therapy .

Structural Characteristics and Synthesis

The synthesis of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structural integrity is crucial for its interaction with biological targets, such as enzymes involved in cancer progression or bacterial cell wall synthesis.

Synthetic Pathways

Common synthetic routes include:

  • Condensation Reactions : Typically involve the reaction of substituted benzimidazoles with thiazole derivatives.
  • Functional Group Modifications : Altering substituents on the aromatic rings can lead to variations in biological activity.

Biological Evaluations

Several studies have documented the biological evaluations of similar compounds, highlighting their potential as novel therapeutic agents:

  • A study reported on the synthesis and evaluation of benzimidazole derivatives, which demonstrated significant antibacterial and anticancer activities against various cell lines .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazole-based compounds, revealing that specific substitutions could enhance both antimicrobial and anticancer efficacy .

Mechanism of Action

The mechanism of action of 2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved could include inhibition of DNA synthesis, induction of apoptosis in cancer cells, or modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Modifications and Heterocyclic Linkers

Triazole-Linked Benzimidazole-Thiazole Derivatives

Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature a triazole linker between benzimidazole and thiazole rings, unlike the direct phenyl linkage in the target compound . Docking studies in suggest that such derivatives exhibit distinct binding poses compared to simpler hybrids .

Thiazolidinone-Based Analogs

highlights 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones, where the thiazole ring is replaced with a thiazolidinone core. These modifications improve antimicrobial activity by introducing a ketone group and arylidene substituents, which are absent in the target compound .

Fluorinated and Electron-Withdrawing Substituents

Compounds like [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid () and 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester () incorporate fluorine atoms or trifluoromethyl groups. These substitutions enhance metabolic stability and lipophilicity, contrasting with the target compound’s methyl and phenyl groups, which may reduce electronegativity and alter pharmacokinetics .

Physicochemical Properties

Property Target Compound 9c (Triazole-linked) Thiazolidinone Analogs
Molecular Weight (g/mol) 367.5 643.6 ~400–450
Key Substituents Methyl, phenyl Bromophenyl, triazole Arylidene, thiazolidinone
LogP (Predicted) ~4.2 ~5.8 ~3.5–4.0
Solubility Low (hydrophobic) Moderate (polar triazole) Variable (ketone group)

The target compound’s higher hydrophobicity (predicted logP ~4.2) compared to triazole-linked derivatives may limit aqueous solubility but improve membrane permeability. Thiazolidinone analogs balance hydrophilicity and lipophilicity through their ketone groups .

Biological Activity

2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole, a compound featuring both benzimidazole and thiazole moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Benzimidazole : Reaction of o-phenylenediamine with appropriate aldehydes.
  • Thiazole Formation : Condensation reactions involving α-halo ketones and thiourea.
  • Final Coupling : Utilizing coupling agents to link the benzimidazole and thiazole components.

Biological Activity

The biological activities of this compound have been explored in various studies, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, in a study by Prajapati et al., thiazole derivatives were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing promising results at concentrations as low as 1 µg/mL .

CompoundActivity Against E. coliActivity Against S. aureus
1Inhibition Zone (mm)Inhibition Zone (mm)
21518
32022

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Aspergillus niger and Aspergillus oryzae. The antifungal efficacy was evaluated using the cup plate method, where the compound showed effective inhibition at similar concentrations as noted for antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the thiazole and benzimidazole rings significantly affect biological activity. For example, substituents on the phenyl ring can enhance or diminish activity against specific pathogens. A study indicated that certain electron-donating groups on the phenyl ring improved antimicrobial efficacy compared to unsubstituted analogs .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Leishmanicidal Activity : A study reported that imidazole-based compounds similar to our target showed significant leishmanicidal activity against both amastigote and promastigote forms of Leishmania parasites, suggesting potential applications in treating leishmaniasis .
  • Anticancer Properties : Thiazole derivatives have been investigated for anticancer properties, with some compounds demonstrating cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways .

Q & A

Q. How do divergent synthetic routes impact the physicochemical properties of the final product?

  • Methodological Answer : Solvent polarity (e.g., ethanol vs. DMSO) affects crystallization, altering solubility and bioavailability. For instance, ZnCl₂-catalyzed reactions yield polymorph Form A (mp 248°C), while Fe-mediated routes produce Form B (mp 195–199°C), impacting dissolution rates .

Tables for Key Data

Substituent (Position) Biological Activity (MIC, µg/mL) Reference
4-Fluorophenyl (C-4)E. coli: 2, S. aureus: 16
3-Nitrophenyl (C-5)C. albicans: 4
4-Cyanophenyl (C-4)EGFR inhibition: IC₅₀ = 0.8 µM
Catalyst Reaction Time Yield (%) Reference
ZnCl₂24 h65
Fe/NH₄Cl2 h98

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